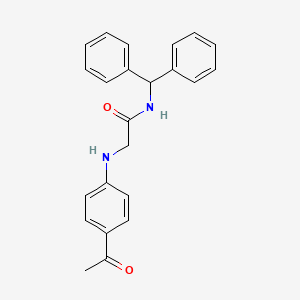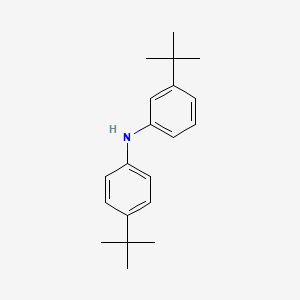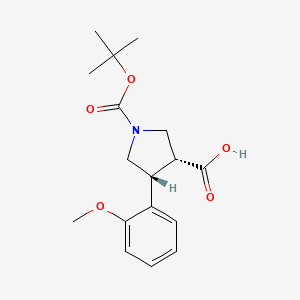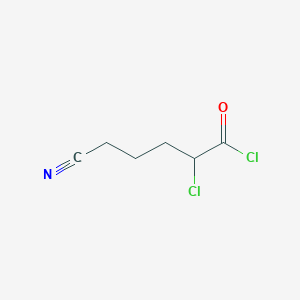
2-Chloro-5-cyanopentanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyanopentanoyl chloride is an organic compound with the molecular formula C6H8ClNO It is a chlorinated derivative of pentanoyl chloride, featuring both a cyano group and a chloro group on the pentanoyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyanopentanoyl chloride typically involves the chlorination of 5-cyanopentanoyl chloride. One common method includes the reaction of 5-cyanopentanoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{5-Cyanopentanoyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-cyanopentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-5-cyanopentanoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2-Chloro-5-cyanopentanoic acid.
Reduction: 2-Chloro-5-aminopentanoic acid.
Scientific Research Applications
2-Chloro-5-cyanopentanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyanopentanoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can participate in further chemical transformations, such as reduction or hydrolysis, to yield functionalized products.
Comparison with Similar Compounds
2-Chloro-5-bromopentanoyl chloride: Similar structure but with a bromine atom instead of a cyano group.
5-Cyanopentanoyl chloride: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-aminopentanoyl chloride: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
Uniqueness: 2-Chloro-5-cyanopentanoyl chloride is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H7Cl2NO |
|---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2-chloro-5-cyanopentanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO/c7-5(6(8)10)3-1-2-4-9/h5H,1-3H2 |
InChI Key |
LNGIEOAAVBMHIO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CC(C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


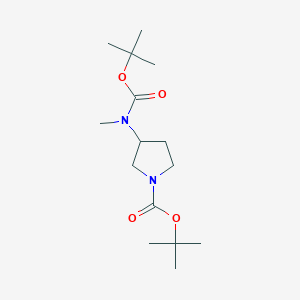
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
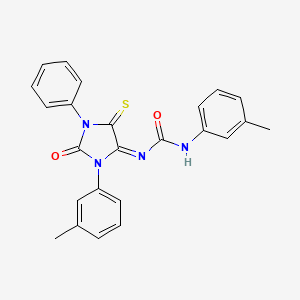
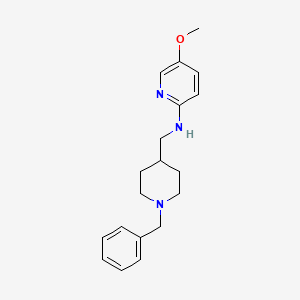
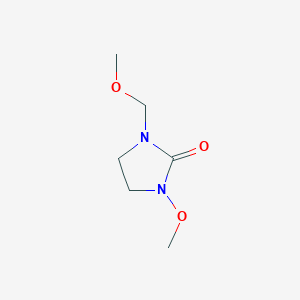
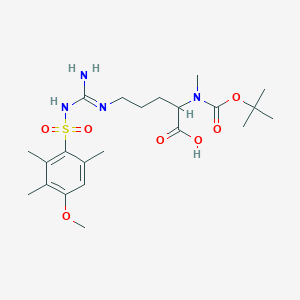
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)

